molecular formula C22H36Cl2N2O3 B2804951 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217661-63-6

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2804951
CAS No.: 1217661-63-6
M. Wt: 447.44
InChI Key: ONADMPOWVZRCNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bicyclic heptane structure could potentially be synthesized using a Diels-Alder reaction . The methoxy and piperazine groups could be introduced through nucleophilic substitution reactions. The propan-2-ol group could potentially be introduced through a reduction reaction.

Scientific Research Applications

Chiral Synthesis and Ligand Application

The synthesis of chiral camphor-based amino alcohols and aminodiols, including derivatives structurally related to the compound , demonstrates their use as ligands in enantioselective reactions. These compounds have been utilized in diethyl zinc addition to aldehydes with moderate enantioselectivity, highlighting their potential in asymmetric synthesis and chiral catalysis (Olusegun B. Olubanwo et al., 2018).

Anticancer Activity

Research into heterocyclic compounds with similar structures has shown potential anti-bone cancer activity. One study focused on the synthesis and characterization of a derivative that exhibited significant in vitro anticancer activity against human bone cancer cell lines, demonstrating the compound's potential in cancer research (G. Lv et al., 2019).

Antidepressant Properties

Several studies have investigated the antidepressant properties of compounds with structural similarities. Specifically, research on 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives revealed their dual action at 5-HT1A serotonin receptors and the serotonin transporter, indicating their potential as new classes of antidepressants (J. Martínez et al., 2001).

Molecular Docking and Drug Design

The structural analysis and molecular docking investigations of arylpiperazine derivatives related to the compound have provided insights into their binding mechanisms with α1A-adrenoceptor. This research supports the compound's potential application in drug design, especially for developing highly selective antagonists with specific chirality (W. Xu et al., 2016).

Synthesis and Pharmacological Evaluation

Novel derivatives of the compound have been synthesized and evaluated for their pharmacological properties, including antiarrhythmic, hypotensive, and alpha-adrenolytic activities. These studies highlight the compound's versatility and potential in developing new therapeutic agents (B. Malawska et al., 2005).

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3.2ClH/c1-26-22-5-3-2-4-21(22)24-10-8-23(9-11-24)14-20(25)16-27-15-19-13-17-6-7-18(19)12-17;;/h2-5,17-20,25H,6-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONADMPOWVZRCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COCC3CC4CCC3C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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